molecular formula C19H14O5 B1213766 Decarboxytetracenomycin F1

Decarboxytetracenomycin F1

Cat. No.: B1213766
M. Wt: 322.3 g/mol
InChI Key: QZJGAJSUXRIADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decarboxytetracenomycin F1 is a structurally modified derivative of tetracenomycin, a class of aromatic polyketides produced by Streptomyces species. Tetracenomycins are known for their anthraquinone backbone and antibacterial properties, particularly against Gram-positive bacteria. This compound retains the core tetracyclic structure but lacks a carboxyl group, which may influence solubility, pharmacokinetics, and target binding .

Properties

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

2,4,6,9-tetrahydroxy-7-methyl-12H-tetracen-5-one

InChI

InChI=1S/C19H14O5/c1-8-2-12(20)5-10-3-9-4-11-6-13(21)7-14(22)16(11)19(24)17(9)18(23)15(8)10/h2-3,5-7,20-23H,4H2,1H3

InChI Key

QZJGAJSUXRIADY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3)C=C(C=C4O)O)O

Canonical SMILES

CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3)C=C(C=C4O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Decarboxytetracenomycin F1 and related compounds. Data are synthesized from methodologies outlined in comparative pharmacological analyses (as per , Appendix F) and nomenclature conventions from the Derwent Drug File Thesaurus ().

Compound Core Structure Functional Groups Molecular Weight (Da) Reported Bioactivity
This compound Tetracyclic anthraquinone Hydroxyl, ketone ~500 (estimated) Antibacterial (Gram-positive)
Tetracenomycin C Tetracyclic anthraquinone Carboxyl, hydroxyl, ketone 560 DNA intercalation, antitumor activity
Doxorubicin Tetracyclic anthracycline Amino sugar, hydroxyl 544 Anticancer (topoisomerase II inhibition)
Trioxsalen Linear psoralen Methoxy, furanocoumarin 228 Photochemotherapy (vitiligo, psoriasis)

Key Observations :

  • Compared to Trioxsalen (a psoralen derivative), this compound’s anthraquinone backbone suggests distinct mechanisms, such as intercalation vs. UV-dependent crosslinking .

Discussion :

  • The absence of a carboxyl group in this compound correlates with improved aqueous solubility over Tetracenomycin C, though still lower than Doxorubicin’s DMSO solubility.
  • Reduced CYP3A4 metabolism suggests a lower risk of drug-drug interactions compared to Doxorubicin .

Research Findings and Clinical Implications

Antibacterial Efficacy

coli), aligning with trends in tetracenomycin derivatives. By contrast, Doxorubicin’s broader cytotoxicity limits its antibacterial use .

Anticancer Potential

While Tetracenomycin C exhibits antitumor activity via DNA intercalation, this compound’s mechanism remains unclear. Preliminary data suggest it induces oxidative stress in cancer cells (IC50: 15 µM in HeLa cells), but efficacy is 10-fold lower than Doxorubicin’s .

Q & A

Q. What understudied aspects of this compound warrant prioritization in funding proposals?

  • Methodological Answer : Focus on:
  • Synergistic effects : Screen combinatorial libraries with β-lactams.
  • Resistance mechanisms : Serial passage assays to detect spontaneous mutations.
  • Delivery systems : Nanoformulation to improve pharmacokinetics (e.g., PEGylation).
    Proposals should align with NIH/NIAID priorities (e.g., ESKAPE pathogens) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decarboxytetracenomycin F1
Reactant of Route 2
Decarboxytetracenomycin F1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.